4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
The compound 4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide features a pyridazine core substituted with a 3,4,5-trimethylpyrazole moiety at the 6-position. An aminophenyl group bridges the pyridazine ring to a 4-chlorobenzamide group. This structure integrates multiple pharmacophoric elements:
- Pyridazine: A heteroaromatic ring common in kinase inhibitors and antimicrobial agents.
- 3,4,5-Trimethylpyrazole: A sterically bulky substituent that enhances lipophilicity and may influence target binding.
- 4-Chlorobenzamide: A polar group contributing to hydrogen-bonding interactions and solubility modulation.
Properties
IUPAC Name |
4-chloro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O/c1-14-15(2)29-30(16(14)3)22-13-12-21(27-28-22)25-19-8-10-20(11-9-19)26-23(31)17-4-6-18(24)7-5-17/h4-13H,1-3H3,(H,25,27)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTDGBAWFSYQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide” is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.
Mode of Action
The compound interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . These interactions enable the compound to bind to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, two critical biochemical pathways involved in energy production. This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Result of Action
The inhibition of SDH by the compound leads to a decrease in ATP production, which can result in the death of certain fungi. The compound has shown good antifungal activity against Valsa mali and Sclerotinia sclerotiorum.
Biological Activity
4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a pyrazole derivative characterized by a complex structure that includes multiple bioactive functional groups. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the treatment of parasitic infections and cancer.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : A benzamide moiety substituted with a 4-chloro group.
- Linkage : An amino group connecting to a pyridazine ring.
- Substituent : The pyridazine is further substituted with a 3,4,5-trimethyl-1H-pyrazole.
This unique arrangement of functional groups contributes to its biological activity by interacting with various biological targets.
Antiparasitic Properties
Research indicates that this compound exhibits significant antileishmanial activity. It targets specific enzymes within the Leishmania parasite, inhibiting their function and thereby disrupting the parasite's metabolic processes. This mechanism positions the compound as a promising candidate for developing treatments against leishmaniasis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For example, it has demonstrated cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective potency (Table 1).
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 | 3.79 | Significant inhibition observed |
| SF-268 | 12.50 | Moderate cytotoxicity |
| NCI-H460 | 42.30 | Lower potency compared to MCF7 and SF-268 |
The biological activity of this compound is largely attributed to its ability to bind to specific enzyme sites, inhibiting their activity. This interaction alters metabolic pathways in target organisms, which is crucial for optimizing its pharmacological profiles. The detailed mechanism remains an area of active research.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(trifluoromethyl)benzamide | Contains trifluoromethyl group | Altered solubility and reactivity |
| N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamide | Has a methyl group instead of benzamide | Different pharmacological activity |
The distinct combination of functional groups in this compound contributes to its specific biological efficacy compared to these similar compounds.
Case Studies
Several case studies highlight the compound’s effectiveness:
- Leishmania Inhibition : A study demonstrated that this compound effectively inhibited enzyme activity in Leishmania parasites, leading to reduced viability.
- Cancer Cell Growth Inhibition : Another investigation reported that treatment with this compound resulted in significant apoptosis in various cancer cell lines.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular features, substituent effects, and inferred pharmacological properties.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Molecular Properties
*Deduced from IUPAC name; exact formula may vary.
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 3,4,5-trimethylpyrazole and chlorobenzamide groups increase lipophilicity compared to the methylphenyl group in the compound from . This may enhance membrane permeability but reduce aqueous solubility.
Steric and Electronic Considerations: The trimethylpyrazole in the target compound introduces significant steric bulk, which could hinder binding to flat active sites (e.g., ATP pockets in kinases) compared to simpler pyrazole derivatives .
Pharmacological Implications :
- Fluorophenyl () and trifluoromethylphenyl () groups are common in drugs for their metabolic stability and bioavailability. The target’s chlorobenzamide may offer similar stability but with distinct electronic effects .
Hypothetical Binding and Activity Profiles
Rationale:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
